Cas no 2172184-30-2 (3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic acid)

3-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a fluorenylmethyloxycarbonyl (Fmoc) protecting group, ensuring compatibility with standard solid-phase peptide synthesis (SPPS) protocols. The 4-methoxybenzoic acid moiety enhances solubility and introduces functional versatility for further modifications. This compound is particularly valuable in the synthesis of complex peptides, offering controlled deprotection under mild basic conditions while maintaining stability during coupling reactions. Its well-defined reactivity profile makes it suitable for constructing tailored peptide sequences with precision, particularly in medicinal chemistry and biochemical research applications. The product is supplied in high purity to ensure reproducible results in demanding synthetic workflows.
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic acid structure
2172184-30-2 structure
商品名:3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic acid
CAS番号:2172184-30-2
MF:C27H26N2O6
メガワット:474.505147457123
CID:6358998
PubChem ID:165675157

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic acid 化学的及び物理的性質

名前と識別子

    • 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic acid
    • EN300-1521631
    • 2172184-30-2
    • 3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid
    • インチ: 1S/C27H26N2O6/c1-34-24-13-12-17(26(31)32)15-23(24)29-25(30)11-6-14-28-27(33)35-16-22-20-9-4-2-7-18(20)19-8-3-5-10-21(19)22/h2-5,7-10,12-13,15,22H,6,11,14,16H2,1H3,(H,28,33)(H,29,30)(H,31,32)
    • InChIKey: AVIQZKDACLOHQE-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCCCC(NC1C=C(C(=O)O)C=CC=1OC)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 474.17908655g/mol
  • どういたいしつりょう: 474.17908655g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 35
  • 回転可能化学結合数: 10
  • 複雑さ: 723
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 114Ų

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1521631-100mg
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid
2172184-30-2
100mg
$490.0 2023-09-26
Enamine
EN300-1521631-1.0g
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid
2172184-30-2
1g
$3368.0 2023-06-05
Enamine
EN300-1521631-10.0g
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid
2172184-30-2
10g
$14487.0 2023-06-05
Enamine
EN300-1521631-0.1g
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid
2172184-30-2
0.1g
$2963.0 2023-06-05
Enamine
EN300-1521631-2500mg
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid
2172184-30-2
2500mg
$1089.0 2023-09-26
Enamine
EN300-1521631-250mg
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid
2172184-30-2
250mg
$513.0 2023-09-26
Enamine
EN300-1521631-5000mg
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid
2172184-30-2
5000mg
$1614.0 2023-09-26
Enamine
EN300-1521631-0.05g
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid
2172184-30-2
0.05g
$2829.0 2023-06-05
Enamine
EN300-1521631-0.5g
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid
2172184-30-2
0.5g
$3233.0 2023-06-05
Enamine
EN300-1521631-0.25g
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid
2172184-30-2
0.25g
$3099.0 2023-06-05

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic acid 関連文献

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic acidに関する追加情報

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic Acid: A Comprehensive Overview

The compound with CAS No. 2172184-30-2, known as 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic acid, is a complex organic molecule with significant potential in various fields of chemistry and biology. This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a butanamido chain, and a methoxybenzoic acid moiety. These functional groups contribute to its unique chemical properties and make it a valuable tool in research and development.

The synthesis of this compound involves a series of carefully designed reactions, including nucleophilic substitutions, amide bond formations, and protection/deprotection strategies. The use of the Fmoc group is particularly noteworthy, as it serves as a versatile protecting group for amino acids in solid-phase peptide synthesis (SPPS). Recent advancements in SPPS have further enhanced the efficiency and scalability of synthesizing such complex molecules, making them more accessible for large-scale applications.

In terms of applications, this compound has shown promise in the field of drug discovery. The presence of the methoxy group on the benzoic acid ring enhances its solubility and bioavailability, making it an attractive candidate for designing bioactive molecules. Moreover, the Fmoc group provides a handle for further functionalization, enabling researchers to explore its potential as a building block for more complex structures.

Recent studies have also highlighted the role of this compound in materials science. Its unique structure allows for the formation of self-assembled monolayers (SAMs) on various substrates, which are essential for creating advanced materials with tailored properties. For instance, SAMs derived from this compound have been used to modify surfaces for improved adhesion, corrosion resistance, and catalytic activity.

The integration of computational chemistry techniques has further deepened our understanding of this compound's properties. Quantum mechanical calculations have provided insights into its electronic structure, reactivity, and stability under different conditions. These findings are crucial for optimizing its synthesis and application in real-world scenarios.

In conclusion, the compound with CAS No. 2172184-30-2 represents a significant advancement in organic chemistry. Its versatile structure and functional groups make it a valuable asset in drug discovery, materials science, and beyond. As research continues to uncover new applications and improve synthetic methods, this compound is poised to play an even greater role in shaping future innovations.

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